
Pentane-2,4-dione oxime
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Overview
Description
Pentane-2,4-dione oxime, also known as 2,4-pentanedione oxime, is an organic compound with the molecular formula C5H10N2O2. It is a derivative of pentane-2,4-dione, where the oxime group replaces one of the carbonyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-2,4-dione oxime can be synthesized through the reaction of pentane-2,4-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
C5H8O2+NH2OH⋅HCl→C5H10N2O2+H2O+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Pentane-2,4-dione oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Oxime Esters
Pentane-2,4-dione oxime serves as a precursor in the synthesis of various oxime esters. These compounds are important intermediates in organic chemistry, particularly for producing biologically active heterocyclic molecules. The synthesis involves the reaction of this compound with acid chlorides or anhydrides, yielding unsymmetrical dioxime esters with potential applications in drug development and agriculture .
Table 1: Synthesis Pathways of Oxime Esters
Compound Name | Precursor | Yield (%) |
---|---|---|
(2E,4E)-(4-imino O-benzoyl-2-imino O-tosyl)pentane | Pentane-2,4-dione O4-benzoyl dioxime | 70 |
(2E,4E)-(4-imino O-terphthaloyl-2-imino O-tosyl)pentane | Pentane-2,4-dione O4-benzoyl dioxime | 80 |
Biological Activities
This compound and its derivatives exhibit a range of biological activities. Research indicates that oximes can possess antimicrobial, antioxidant, antitumor, and antiviral properties. These characteristics make them valuable in pharmaceutical applications for developing new drugs targeting various diseases .
Case Study: Antitumor Activity
A study demonstrated that certain oxime derivatives derived from pentane-2,4-dione exhibited significant antitumor activity in vitro. The compounds were tested against several cancer cell lines and showed promising results in inhibiting cell proliferation .
Material Science Applications
In materials science, this compound derivatives are utilized in the development of organic magnetic materials and batteries. The stable N-oxyl radicals generated from these compounds play a crucial role in enhancing the performance of organic electronic devices .
Table 2: Material Applications of Oxime Derivatives
Application | Description |
---|---|
Organic Magnetic Materials | Used in the development of advanced magnetic materials for data storage. |
Organic Batteries | Enhances performance and stability of organic batteries through radical generation. |
Cosmetic Formulations
This compound is also explored in cosmetic formulations due to its properties as a film former and stabilizer. Its derivatives can improve the texture and stability of various cosmetic products while ensuring safety for topical application .
Case Study: Cosmetic Product Development
Research has shown that formulations containing this compound derivatives provide improved moisture retention and skin feel compared to traditional formulations. These findings highlight the compound's potential in enhancing cosmetic product efficacy .
Mechanism of Action
The mechanism of action of pentane-2,4-dione oxime involves its ability to form stable complexes with metal ions. This property is utilized in coordination chemistry and catalysis. The oxime group can also participate in redox reactions, making it a versatile reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Acetone oxime: Similar structure but with a different carbon backbone.
Butane-2,3-dione oxime: Another oxime derivative with a different carbonyl group position.
Hexane-2,5-dione oxime: A longer carbon chain oxime derivative.
Uniqueness
Pentane-2,4-dione oxime is unique due to its specific carbonyl group positions and the resulting chemical properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-hydroxyiminopentan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(6-8)3-5(2)7/h8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCDXFIRMNFERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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